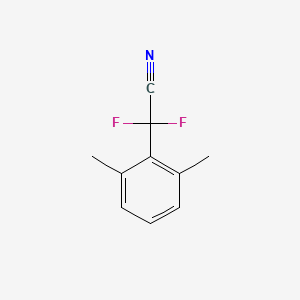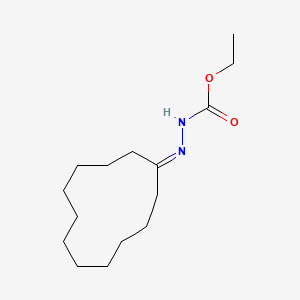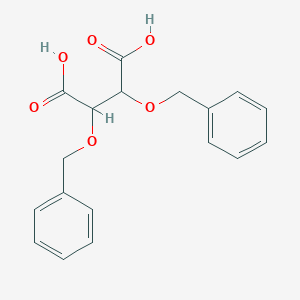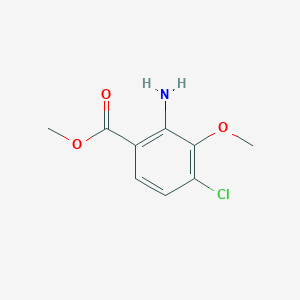
(2,6-Dimethylphenyl)(difluoro)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylphenyl)(difluoro)acetonitrile is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 6 positions, and a difluoroacetonitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethylphenyl)(difluoro)acetonitrile typically involves the introduction of the difluoroacetonitrile group to a 2,6-dimethylphenyl precursor. One common method involves the reaction of 2,6-dimethylphenylmagnesium bromide with difluoroacetonitrile under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions: (2,6-Dimethylphenyl)(difluoro)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are frequently used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
(2,6-Dimethylphenyl)(difluoro)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (2,6-Dimethylphenyl)(difluoro)acetonitrile involves its interaction with specific molecular targets. The difluoroacetonitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- (3,5-Dimethylphenyl)(difluoro)acetonitrile
- Difluoro(trimethylsilyl)acetonitrile
Comparison:
- Structural Differences: While (2,6-Dimethylphenyl)(difluoro)acetonitrile has methyl groups at the 2 and 6 positions, (3,5-Dimethylphenyl)(difluoro)acetonitrile has them at the 3 and 5 positions. Difluoro(trimethylsilyl)acetonitrile contains a trimethylsilyl group instead of a phenyl ring.
- Reactivity: The position of the methyl groups can influence the reactivity and steric hindrance of the compound. The presence of the trimethylsilyl group in difluoro(trimethylsilyl)acetonitrile can affect its nucleophilicity and stability.
- Applications: Each compound has unique applications based on its structural features. For example, difluoro(trimethylsilyl)acetonitrile is often used in fluoroalkylation reactions, while this compound is more commonly used in the synthesis of complex organic molecules.
特性
分子式 |
C10H9F2N |
|---|---|
分子量 |
181.18 g/mol |
IUPAC名 |
2-(2,6-dimethylphenyl)-2,2-difluoroacetonitrile |
InChI |
InChI=1S/C10H9F2N/c1-7-4-3-5-8(2)9(7)10(11,12)6-13/h3-5H,1-2H3 |
InChIキー |
NPHODTKDISPJFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C(C#N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12454762.png)
![4-[(E)-[(4-fluorophenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12454763.png)

![9-Methyl[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B12454785.png)
![11-[4-(benzyloxy)phenyl]-3-(4-methylphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454798.png)

![3-[({[3-(Butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-4-methylbenzoic acid](/img/structure/B12454809.png)

![N-(2,5-dimethylphenyl)-4-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454814.png)
![4-bromo-2-[(E)-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B12454821.png)
![N-[4,6-diphenyl-2-(phenylcarbonyl)thieno[2,3-b]pyridin-3-yl]acetamide](/img/structure/B12454822.png)
![{[5-(4-Nitrophenyl)furan-2-yl]methylidene}propanedioic acid](/img/structure/B12454831.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12454835.png)

